

# Solubility profile of 1-phenyl-1-propyne in various solvents

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## Compound of Interest

Compound Name: 1-Phenyl-1-butyne

Cat. No.: B1346892

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## Solubility Profile of 1-Phenyl-1-propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 1-phenyl-1-propyne in various solvents. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, formulation, and quality control.

### Core Executive Summary

1-Phenyl-1-propyne, a substituted alkyne, exhibits a distinct solubility pattern dictated by its molecular structure, which incorporates both a hydrophobic phenyl ring and a reactive propyne group. It is sparingly soluble in aqueous solutions but demonstrates significantly higher solubility in a range of organic solvents. This differential solubility is a critical consideration in its application as a pharmaceutical intermediate and in organic synthesis.<sup>[1][2]</sup>

### Quantitative Solubility Data

The solubility of 1-phenyl-1-propyne has been quantitatively determined in water. In organic solvents, while precise quantitative data is not readily available in the literature, its solubility is qualitatively characterized as high in most common organic media.

Solvent	Temperature (°C)	Solubility	Reference
Water	25	0.26 g/L	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Qualitative Solubility in Organic Solvents

1-Phenyl-1-propyne is generally characterized by its high solubility in a variety of organic solvents. This can be attributed to the nonpolar nature of the phenyl group and the overall molecular structure.

- Aromatic Solvents (e.g., Toluene, Benzene): Highly soluble.[\[3\]](#)
- Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): Highly soluble.[\[3\]](#)
- Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility.[\[3\]](#)
- Halogenated Solvents (e.g., Chloroform): Highly soluble.[\[3\]](#)
- Aliphatic Hydrocarbons (e.g., Hexane): Moderately soluble.[\[3\]](#)

## Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic solubility of a liquid organic compound such as 1-phenyl-1-propyne, adapted from the widely recognized shake-flask method and principles outlined in OECD Guideline 105.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

### 1. Principle:

An excess amount of the test substance (1-phenyl-1-propyne) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined analytically.

### 2. Materials and Equipment:

- 1-Phenyl-1-propyne (high purity)
- Solvent of interest (e.g., water, ethanol, toluene)
- Glass flasks with airtight stoppers
- Constant temperature water bath or incubator with shaker
- Centrifuge
- Syringes and filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Volumetric flasks and pipettes

### 3. Procedure:

- Preparation of the Test System:
  - Add an excess amount of 1-phenyl-1-propyne to a glass flask. The excess is crucial to ensure that a saturated solution is formed.
  - Add a known volume of the desired solvent to the flask.
  - Securely seal the flask to prevent any loss of solvent or solute due to evaporation.
- Equilibration:
  - Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
  - Agitate the flask for a predetermined period to allow the system to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (typically 24 to 48 hours).

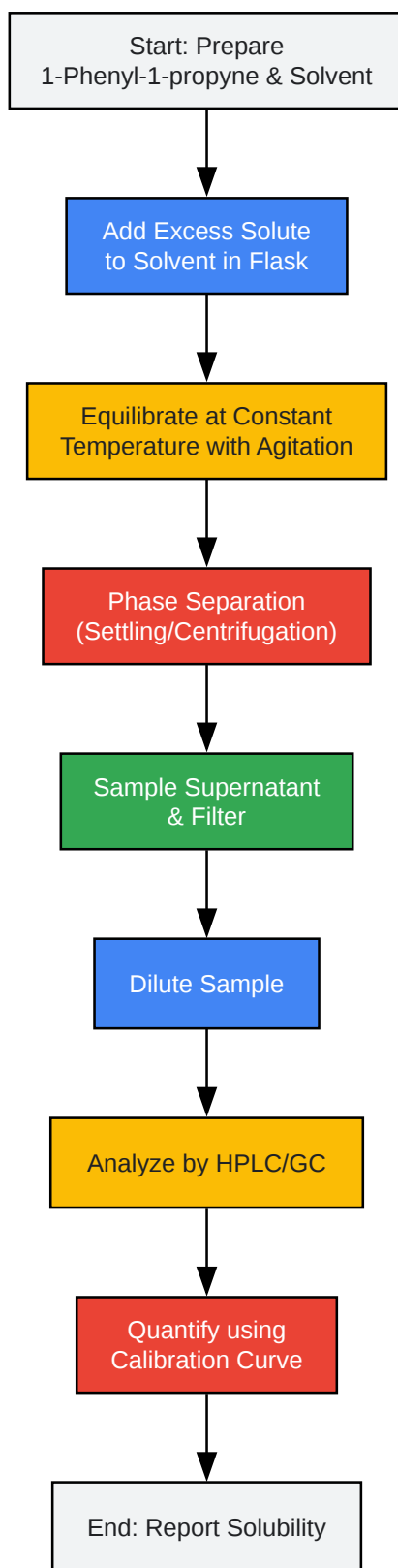
- Phase Separation:
  - After equilibration, remove the flask from the shaker and allow it to stand at the test temperature to allow any undissolved droplets of 1-phenyl-1-propyne to settle.
  - For a more complete separation, centrifuge the samples at a controlled temperature.
- Sampling and Analysis:
  - Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.
  - Filter the aliquot through a syringe filter (0.22  $\mu\text{m}$ ) to remove any remaining undissolved microdroplets.
  - Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical instrument.
  - Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of 1-phenyl-1-propyne.
- Quantification:
  - Prepare a series of calibration standards of 1-phenyl-1-propyne in the test solvent.
  - Generate a calibration curve by plotting the analytical response versus the concentration of the standards.
  - Use the calibration curve to determine the concentration of 1-phenyl-1-propyne in the diluted sample.
  - Calculate the original solubility by taking into account the dilution factor.

#### 4. Data Reporting:

The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (mol/L) at the specified temperature.

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-phenyl-1-propyne.



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